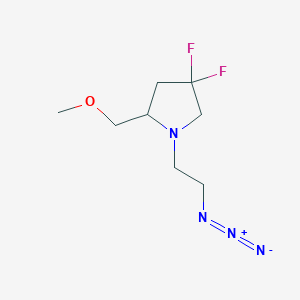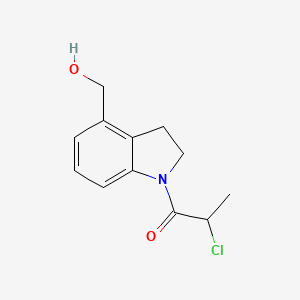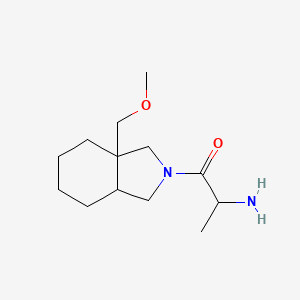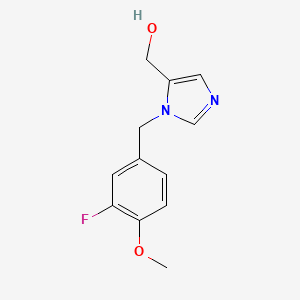
(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol
Vue d'ensemble
Description
(1-(3-Fluoro-4-methoxybenzyl)-1H-imidazol-5-yl)methanol, commonly referred to as FMBIM, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of imidazole, a heterocyclic aromatic organic compound that is found in many naturally occurring compounds and drugs. FMBIM has been used as a building block in the synthesis of other compounds and has been studied for its potential applications in medicine, biochemistry, and physiology.
Applications De Recherche Scientifique
Antimicrobial and Antitumor Applications
Imidazole derivatives, including those related to the mentioned compound, have shown significant antimicrobial and antitumor properties. For example, a study by Maheta, Patel, and Naliapara (2012) demonstrated the synthesis of novel imidazole bearing isoxazole derivatives with potential antimicrobial activity. These compounds were prepared through a series of synthetic steps, highlighting the importance of imidazole frameworks in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012). Similarly, Farghaly (2010) explored the synthesis of new indole derivatives containing pyrazoles, starting from a related imidazole compound, showing in-vitro tumor cell-growth inhibition, which underscores the utility of these compounds in antitumor research (Farghaly, 2010).
Fluorescence and Optical Applications
The fluorescence properties of imidazole derivatives are also of considerable interest. A study by Zheng Wen-yao (2012) on the synthesis of a Zn^2+ fluorescent probe from a related compound underscores the utility of imidazole derivatives in developing fluorescent materials with high quantum yield and significant Stoke's shift. This application is crucial for bioimaging and molecular tracking (Zheng, 2012).
Catalyst Development
In the field of catalysis, imidazole derivatives serve as precursors or components in synthesizing efficient catalysts. For example, the work by Donthireddy et al. (2020) demonstrated the synthesis of ruthenium(II) complexes with imidazole-based ligands for C-N bond formation via hydrogen-borrowing methodology. These complexes showed high efficiency across a range of substrates under solvent-free conditions, highlighting the role of imidazole derivatives in catalytic innovation (Donthireddy, Illam, & Rit, 2020).
Safety and Hazards
The safety information for a similar compound, 3-Fluoro-4-methoxybenzyl alcohol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
[3-[(3-fluoro-4-methoxyphenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-17-12-3-2-9(4-11(12)13)6-15-8-14-5-10(15)7-16/h2-5,8,16H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXGBJFNHMVQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=NC=C2CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



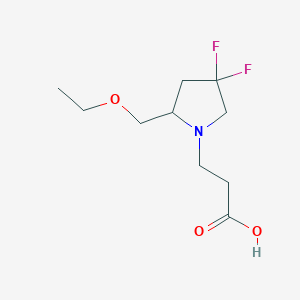
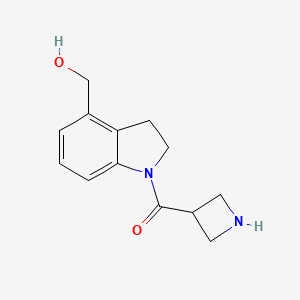
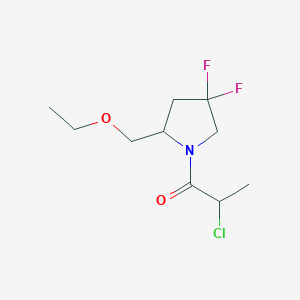
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)butanoic acid](/img/structure/B1478413.png)
